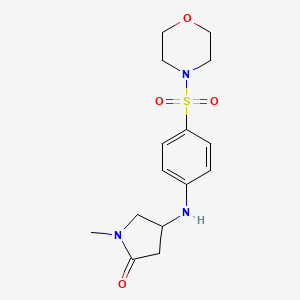![molecular formula C17H21F2N3O B7435527 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and RET, which play critical roles in various cellular processes.
Mecanismo De Acción
The mechanism of action of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol involves the inhibition of several kinases, including JAK2, FLT3, and RET, which play critical roles in various cellular processes. By inhibiting these kinases, 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol can prevent the activation of downstream signaling pathways, leading to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, suppression of inflammation, and reduction of autoimmune responses. Additionally, 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been shown to induce apoptosis in cancer cells, which could potentially be useful in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol is its potent inhibitory activity against several kinases, which makes it a promising therapeutic candidate for various diseases. However, one of the limitations of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.
Direcciones Futuras
Several future directions for the research and development of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in vivo to determine its efficacy and safety.
3. Evaluation of the efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
4. Development of novel drug delivery systems to improve the bioavailability and efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in vivo.
5. Investigation of the potential of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol as a diagnostic tool for the detection and monitoring of cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol involves several steps, including the reaction of 2,6-difluoro-3-nitropyridine with 4,4-dimethylpent-2-yn-1-ol, followed by reduction of the nitro group to an amino group, and then coupling with 6-bromo-3-chloropyridazine. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several in vitro and in vivo studies have demonstrated the efficacy of 5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol in inhibiting the growth of cancer cells, suppressing inflammation, and reducing the severity of autoimmune disorders.
Propiedades
IUPAC Name |
5-[[6-(2,6-difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O/c1-11(23)9-17(2,3)10-20-15-8-7-14(21-22-15)16-12(18)5-4-6-13(16)19/h4-8,11,23H,9-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBMDKGXAVRHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CNC1=NN=C(C=C1)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)

![N,N-diethyl-4-[1-[2-(1-methoxycyclobutyl)ethyl]tetrazol-5-yl]piperazine-1-carboxamide](/img/structure/B7435492.png)
![3-[(1,4-Dimethylpyrazol-3-yl)methyl]-5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7435499.png)
![1-(4-methoxy-2-methylphenyl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B7435501.png)
![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)methanamine](/img/structure/B7435516.png)

![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![N-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7435556.png)